N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a cinnamamide moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic derivative that has been found to exhibit significant biological activities Similar compounds have been found to targetcholinesterase enzymes and α-glucosidase .
Mode of Action
Based on the targets of similar compounds, it can be inferred that it may interact with its targets to inhibit their activity . This interaction could lead to changes in the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the targets it interacts with. For instance, cholinesterase enzymes play a crucial role in the regulation of acetylcholine levels . Therefore, inhibition of these enzymes could affect the acetylcholine-related pathways, potentially slowing down the progression of diseases like Alzheimer’s . Similarly, α-glucosidase is involved in carbohydrate digestion, and its inhibition could affect related metabolic pathways .
Pharmacokinetics
Similar compounds have shown satisfactory pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on its targets. For instance, inhibition of cholinesterase enzymes could lead to increased acetylcholine levels, potentially improving perception in patients with Alzheimer’s . Similarly, inhibition of α-glucosidase could lead to reduced carbohydrate digestion, potentially beneficial for managing diabetes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide are largely determined by its interactions with various biomolecules. For instance, it has been shown to exhibit inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate metabolism . This suggests that the compound may interact with this enzyme, potentially binding to its active site and inhibiting its function .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to exhibit antimicrobial activity against different types of bacteria, including Staphylococcus and Enterococcus species . This suggests that the compound may interfere with essential cellular processes in these organisms, leading to their inhibition or death .
Molecular Mechanism
Its inhibitory activity against α-glucosidase suggests that it may bind to this enzyme and inhibit its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or by using fluorinated precursors.
Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole derivative with cinnamamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: A similar compound with a different substitution pattern on the oxadiazole ring.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: A compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJVDSCRQPONIV-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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